Capsicoside B2
Description
Capsicoside B2 is a spirostanol-type steroid glycoside isolated from the roots of Capsicum annuum (chili pepper). Its chemical structure was elucidated as (25R)-5α-spirostan-3β-ol 3-O-[O-β-D-glucopyranosyl(1→4)-β-D-galactopyranoside], featuring a diglycosidic chain with glucose (1→4)-linked to galactose attached to the aglycone spirostan backbone . This compound belongs to the capsicoside family, which includes multiple glycosides differentiated by their aglycone stereochemistry, sugar composition, and glycosidic linkages .
Properties
CAS No. |
110124-76-0 |
|---|---|
Molecular Formula |
C39H64O13 |
Molecular Weight |
740.9 g/mol |
IUPAC Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3 |
InChI Key |
GUSVHVVOABZHAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Capsicoside B2 can be isolated from the methanolic extract of the roots of Capsicum annuum. The isolation process involves several steps, including acetylation and epoxidation of the double bond of the aglycone, diosgenin, in the corresponding glycosides . The derivatives obtained are then purified by chromatography. To establish the complete chemical structure of this compound, both chemical and physical methods are used, including complete and partial acid hydrolysis, methylation followed by methanolysis, infrared spectroscopy, and mass spectroscopy .
Chemical Reactions Analysis
Capsicoside B2 undergoes various chemical reactions typical of steroidal saponins. These reactions include:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .
Scientific Research Applications
Capsicoside B2 has several scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical behavior of steroidal saponins.
Biology: Investigated for its potential role in cell signaling and membrane dynamics.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Explored for its use in the development of natural pesticides and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of capsicoside B2 involves its interaction with cell membranes and various molecular targets. As a steroidal saponin, it can integrate into cell membranes, altering their permeability and fluidity. This can affect cell signaling pathways and lead to various biological effects. This compound may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Capsicoside A2
- Structure: (25R)-5α-spirostan-3β-ol 3-O-β-D-galactopyranoside.
- Key Difference : Capsicoside A2 lacks the glucose moiety present in Capsicoside B2, containing only a single galactose unit at the C-3 position .
- Implications : The absence of the glucose (1→4) linkage in A2 may reduce its solubility in polar solvents compared to B2.
Capsicoside B3
- Structure: Identical to funkioside C, a spirostanol glycoside with a distinct sugar arrangement.
Diosgenin Glycosides
- Example: Protodioscin (diosgenin-3-O-[α-L-rhamnopyranosyl(1→2)-β-D-glucopyranoside]).
- Key Differences: Aglycone: Diosgenin (Δ⁵-spirostenol) vs. 5α-spirostan in B2. Sugar Chain: Protodioscin includes rhamnose, whereas B2 contains glucose and galactose.
- Functional Impact : Diosgenin derivatives are widely studied for estrogenic activity, while capsicosides are less explored pharmacologically .
Furostanol Glycosides (e.g., Capsicoside G)
- Structure: Furostanol backbone with an open F-ring, unlike the closed spirostanol system in B2.
- Key Difference: Furostanol glycosides are often precursors to spirostanol forms and exhibit distinct stability and bioactivity.
Physicochemical Properties
Analytical Characterization Methods
This compound’s structure was determined using:
- Acid Hydrolysis : To identify aglycone and sugar units .
- Methylation Analysis : Confirmed glycosidic linkages .
- Spectroscopy : IR and MS data differentiated it from capsicosides A2/A3 . In contrast, modern studies on similar compounds (e.g., protodioscin) employ advanced techniques like LC-MS/MS and NMR crystallography, highlighting methodological evolution .
Q & A
Q. How can in silico modeling complement experimental studies in predicting this compound’s molecular targets?
- Employ molecular dynamics simulations to assess binding affinity to putative targets (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Key Methodological Resources
- Systematic Reviews : Follow Cochrane Handbook guidelines for risk-of-bias assessment (e.g., RoB 2.0) .
- Data Validation : Use QbD (Quality by Design) principles for analytical method validation, including robustness testing across labs .
- Ethical Reporting : Align with CONSORT or ARRIVE guidelines for preclinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
